molecular formula C10H10Cl8 B3323610 2,3,5,8,8,9,10,10-Octachlorobornane CAS No. 165820-16-6

2,3,5,8,8,9,10,10-Octachlorobornane

Cat. No.: B3323610
CAS No.: 165820-16-6
M. Wt: 413.8 g/mol
InChI Key: UBVAXYOJDKVEAT-UHFFFAOYSA-N
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Description

2,3,5,8,8,9,10,10-Octachlorobornane, commonly referred to as Parlar 26 (CAS 142534-71-2), is a chlorinated bornane derivative and a key component of the technical insecticide Toxaphene . Its molecular formula is C₁₀H₁₀Cl₈ (molecular weight: 413.81 g/mol), with eight chlorine atoms distributed across the bicyclic bornane structure. The stereochemistry is defined as (2S,3S,5S,6S,7S)-configuration, featuring chlorination at positions 2, 3, 5, 6, 8, 8, 10, and 10 (note: discrepancies in numbering arise from alternative nomenclature systems) .

Key properties include:

  • High hydrophobicity (log Kow ~5.5–6.0), contributing to bioaccumulation in fatty tissues .
  • Photostability: Retains its bornane backbone under UV light >290 nm but undergoes reductive dechlorination at shorter wavelengths .
  • Environmental persistence: Detected in Arctic ecosystems and human blood, reflecting long-range atmospheric transport .

Properties

IUPAC Name

2,3,5-trichloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl8/c11-2-10(8(17)18)4-3(12)1-9(10,7(15)16)6(14)5(4)13/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVAXYOJDKVEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C(C1(C2(CCl)C(Cl)Cl)C(Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874056
Record name 2,3,5,8,8,9,10,10-OCTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165820-16-6
Record name 2,3,5,8,8,9,10,10-OCTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,8,8,9,10,10-Octachlorobornane typically involves the chlorination of bornane or its derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and various chlorinating agents. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous or batch-wise chlorination of bornane derivatives in reactors designed to handle the corrosive nature of chlorine gas. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5,8,8,9,10,10-Octachlorobornane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher chlorinated bornane derivatives, while reduction can produce less chlorinated compounds. Substitution reactions result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

2,3,5,8,8,9,10,10-Octachlorobornane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,5,8,8,9,10,10-Octachlorobornane involves its interaction with various molecular targets and pathways. Due to its high chlorine content, it can interact with biological membranes and proteins, potentially disrupting their normal function. The compound’s stability and resistance to degradation also contribute to its persistence in the environment and biological systems .

Comparison with Similar Compounds

Structural and Chemical Differences

Toxaphene comprises ~180–190 polychlorinated bornanes, camphenes, and bornenes. Parlar 26 is distinguished by its octachlorination pattern and stereochemistry. Below is a comparison with key congeners:

Compound (Parlar No.) CASRN Chlorine Substitution Pattern Molecular Weight Key Properties
Parlar 26 (p-26) 142534-71-2 2,3,5,6,8,8,10,10 413.81 High photostability, prevalent in biota
Parlar 50 (p-50) 6680-80-8 2,3,5,6,8,8,9,10,10 (nonachlorobornane) 448.26 Higher persistence, slower degradation
Parlar 44 (p-44) 165820-17-7 2,5,5,8,9,9,10,10 (octachlorobornane) 413.81 Enhanced volatility, lower log Kow
Toxicant B (p-32) 51775-36-1 2,2,5,6,8,9,10 (heptachlorobornane) 377.76 Rapid degradation, lower bioaccumulation

Key Observations :

  • Chlorination Degree: Nonachlorobornanes (e.g., Parlar 50) are more persistent than octachlorobornanes due to slower dechlorination .
  • Substitution Pattern : Parlar 26’s geminal dichloro groups at C8 and C10 enhance photostability compared to congeners like Parlar 44, which lacks this feature .

Environmental Behavior and Degradation

  • Photodegradation :
    • Parlar 26 degrades 30% slower than Parlar 50 under UV light (λ <290 nm) due to its stable dichloro groups .
    • Heptachlorobornanes (e.g., p-32) degrade 2–3× faster than octachlorobornanes .
  • Partitioning: Parlar 26’s log Koc (organic carbon partition coefficient) is 4.8, higher than Parlar 44 (4.2) but lower than Parlar 50 (5.3) . Maternal-fetal blood partitioning studies show Parlar 26 accumulates less in fetal tissues (partition ratio: 0.19) compared to trans-nonachlor (2.1) .

Toxicological Profiles

  • Acute Toxicity :
    • Parlar 26 (LD₅₀ in rats: 45 mg/kg) is less toxic than Parlar 50 (LD₅₀: 12 mg/kg) but more toxic than heptachlorobornanes .
  • Chronic Effects :
    • Parlar 26 disrupts mitochondrial function in aquatic species, while Parlar 50 is linked to hepatic tumors in mammals .

Analytical Detection

  • GC/MS Analysis : Parlar 26 is quantified using m/z 413 → 375 transitions, distinct from Parlar 50 (m/z 448 → 410) .
  • Biomonitoring : Parlar 26 constitutes ~5–7% of total Toxaphene residues in human serum, second only to Parlar 50 (~10%) .

Q & A

Q. How can researchers ensure regulatory compliance when reporting octachlorobornane data under the Stockholm Convention?

  • Methodological Answer : Adopt EPA Method 1613 for congener-specific analysis. Report results as toxaphene equivalents, using Toxicant A (Parlar p-42a) as a reference. Include QA/QC data (e.g., blanks, duplicates) to meet Annex D criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,8,8,9,10,10-Octachlorobornane
Reactant of Route 2
2,3,5,8,8,9,10,10-Octachlorobornane

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